molecular formula C11H10Cl2N2O B601515 1-(3,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol CAS No. 27523-05-3

1-(3,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol

Cat. No. B601515
CAS RN: 27523-05-3
M. Wt: 257.12
InChI Key:
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Description

1-(3,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol, also known as Etomidate, is a potent sedative-hypnotic drug used for inducing general anesthesia. It was first synthesized in 1964 by Janssen Pharmaceutica, and since then, it has been widely used in clinical practice due to its favorable pharmacokinetic profile and minimal side effects.

Scientific Research Applications

  • Antimycotic Activity : A derivative of the compound, 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)-ethanol, has been synthesized and tested for antifungal activity. It shows promising results in preliminary antimycotic data and contributes to the understanding of structure-activity relationships in antifungal agents (Raga et al., 1992).

  • Synthesis of Miconazole Analogue : The compound is used in the synthesis of Miconazole, an antifungal medication. An alternative method for preparing Miconazole intermediate using this compound as a base has been described, highlighting its role in pharmaceutical synthesis (Sujatha et al., 2021).

  • Chiral Intermediate in Antifungal Agents : The compound serves as a chiral intermediate for the antifungal agent Miconazole. A study explores the biocatalysis of a related compound to produce a chiral intermediate with high stereoselectivity, demonstrating its importance in the synthesis of chiral pharmaceuticals (Miao et al., 2019).

  • Enantioselective Synthesis : It's used in the enantioselective synthesis of pharmaceutical compounds. The research focuses on developing HPLC methods for the enantioresolution of compounds including 1-(biphenyl-3-yl)-2-(1H-imidazol-1-yl)ethanol, demonstrating its utility in resolving chiral compounds (Ianni et al., 2020).

  • Antifungal Activity of Ethers : Ethers of 1-(2,4-dichlorophenyl)-2-(1-H-imidazolyl)ethanol have been synthesized and tested for their antifungal activity. This research helps in understanding how modifications in the compound's structure can affect its bioactivity (Tournaire‐Arellano et al., 1998).

  • Synthesis of Novel Compounds : It's used in the synthesis of novel compounds with potential biological activity, such as 1-aryl-2(thiomethylene benzimidazol-2-yl)-4-(phenyl/p-chlorophenyl)-imidazoles, indicating its role in expanding the range of bioactive molecules (2022).

  • Antibacterial Activity : A novel compound synthesized using a related structure, 2-chloro-1-(2,4-dichlorophenyl)-3-(1H-imidazol-1-yl)-2-phenylpropan-1-one hydrochloride, showed specific antibacterial activity against anaerobic bacteria (Dickens et al., 1991).

  • Synthesis of Benzimidazole Derivatives : It's involved in the synthesis and pharmacological evaluation of benzimidazole acetohydrazide derivatives as epidermal growth factor receptor kinase inhibitors, showcasing its application in developing targeted cancer therapies (Demirel et al., 2017).

properties

IUPAC Name

1-(3,4-dichlorophenyl)-2-imidazol-1-ylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10Cl2N2O/c12-9-2-1-8(5-10(9)13)11(16)6-15-4-3-14-7-15/h1-5,7,11,16H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XALAHDDITRYXTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(CN2C=CN=C2)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol

Citations

For This Compound
1
Citations
UF Röhrig, SR Majjigapu, M Chambon, S Bron… - European journal of …, 2014 - Elsevier
Indoleamine 2,3-dioxygenase 1 (IDO1) is a key regulator of immune responses and therefore an important therapeutic target for the treatment of diseases that involve pathological …
Number of citations: 67 www.sciencedirect.com

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